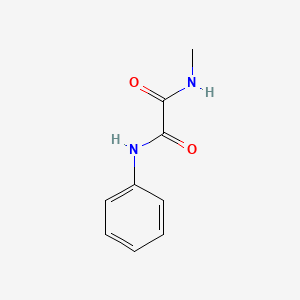
N-methyl-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N’-phenylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the ethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N’-phenylethanediamide can be synthesized through several methods. One common approach involves the N-methylation of amides using methylating agents such as phenyl trimethylammonium iodide. This method is known for its high yields and functional group tolerance . Another method involves the direct reductive N-methylation of nitro compounds, which is more straightforward and avoids the need for pre-preparation of NH-free amines .
Industrial Production Methods
In industrial settings, the production of N-methyl-N’-phenylethanediamide often involves the use of catalytic systems and methylating reagents such as methanol, dimethyl carbonate, or formaldehyde. These methods are chosen for their efficiency, cost-effectiveness, and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide into corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the amide into amines or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halides like iodomethane or bromomethane are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-methyl-N’-phenylethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-methyl-N’-phenylethanediamide can be compared with other similar compounds, such as:
N,N-dimethylformamide (DMF): A common polar solvent used in organic synthesis.
N-methyl-1,2-phenylenediamine: Used in the synthesis of heterocycles and other organic compounds.
N,N-dimethylacetamide (DMA): Another polar solvent with similar applications to DMF.
These compounds share similar structural features and functional groups, but N-methyl-N’-phenylethanediamide is unique in its specific combination of methyl and phenyl groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
10605-18-2 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-methyl-N'-phenyloxamide |
InChI |
InChI=1S/C9H10N2O2/c1-10-8(12)9(13)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)(H,11,13) |
InChI Key |
KTSOVCJVQFKJOK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















